![molecular formula C48H52ClN7O6S2 B15175164 1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)
1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-
Description
The compound 1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl- (hereafter referred to as Compound X) is a highly substituted pyrrole-2-carboxylic acid derivative. Its structural complexity arises from multiple functional groups:
- A pyrrole-2-carboxylic acid core with ethyl and methyl substituents.
- A 4-chlorophenyl group at position 2.
- A piperazinyl-phenyl-sulfonamide moiety at position 3, incorporating a nitro group and a chiral dimethylamino-propyl-thiomethyl chain.
Instead, insights must be drawn from structurally related pyrrole-2-carboxylic acid derivatives.
Properties
Molecular Formula |
C48H52ClN7O6S2 |
---|---|
Molecular Weight |
922.6 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[3-[4-[4-[[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-5-ethyl-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C48H52ClN7O6S2/c1-5-43-45(33-14-16-35(49)17-15-33)46(47(48(57)58)53(43)4)34-10-9-11-39(30-34)55-28-26-54(27-29-55)38-20-18-36(19-21-38)51-64(61,62)41-22-23-42(44(31-41)56(59)60)50-37(24-25-52(2)3)32-63-40-12-7-6-8-13-40/h6-23,30-31,37,50-51H,5,24-29,32H2,1-4H3,(H,57,58) |
InChI Key |
JSQHULXAAXJOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)O)C2=CC(=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)NC(CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to achieve the desired substitutions on the pyrrole ring. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via oxidation reactions.
Step 3: Substitution reactions to introduce the chlorophenyl and other aromatic groups.
Step 4: Final modifications to introduce the dimethylamino and phenylthio groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include:
Use of catalysts: to increase reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid (Simpler Derivatives)
Key Example : 1H-Pyrrole-2-carboxylic acid derivatives isolated from Streptomyces coelicoflavus ().
- Structure : Simpler pyrrole core with carboxylic acid at position 2.
- Bioactivity: Quorum Sensing Inhibition (QSI): Reduces Pseudomonas aeruginosa virulence factors (elastase, protease, pyocyanin) by 44–96% at 1 mg/ml. Mechanism: Suppresses QS genes (lasI, lasR, rhlI, rhlR, pqsA) by 69–97% via non-bactericidal pathways .
- Advantage Over Analogs : Unlike behenic acid (which inhibits bacterial growth), pyrrole-2-carboxylic acid specifically targets QS pathways .
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid ()
- Structure : Pyrrole-2-carboxylic acid with a 3-chlorophenyl substituent.
- Applications :
- Used in medicinal chemistry for drug discovery.
- Interacts with biological targets (e.g., enzymes, receptors) due to chlorophenyl’s electron-withdrawing effects, enhancing binding affinity.
1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid ()
- Structure : Combines pyrrole and imidazole rings with a carboxylic acid group.
- Properties: Enhanced chemical reactivity due to imidazole’s basicity and hydrogen-bonding capacity. Potential for modular synthesis (e.g., coupling with peptides or other heterocycles).
Piperazinyl-Substituted Analogs ()
- Example: 4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid ().
- Structure : Piperazinyl groups introduce nitrogen-rich motifs.
- Impact: Improved solubility in polar solvents.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Pyrrole-2-Carboxylic Acid Derivatives
*Estimated based on structural complexity.
Research Implications and Gaps
- Compound X ’s sulfonamide-piperazinyl motif may enhance blood-brain barrier penetration compared to simpler analogs, making it relevant for CNS-targeted therapies.
- The chiral dimethylamino-propyl-thiomethyl chain could influence pharmacokinetics (e.g., half-life, tissue distribution).
- Critical Gap: No experimental data exists for Compound X. Future studies should prioritize: In vitro QSI assays against P. aeruginosa. Density-functional theory (DFT) calculations to predict reactivity (as in ). X-ray crystallography to resolve conformational stability (as in ).
Biological Activity
1H-Pyrrole-2-carboxylic acid and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of these compounds, particularly focusing on the complex structure of 1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl- .
Chemical Structure and Properties
The compound features a complex arrangement of functional groups that contribute to its biological activity. The core structure is characterized by a pyrrole ring, which is known for its role in various biochemical processes.
Chemical Formula: C30H36ClN5O4S
Molecular Weight: 585.16 g/mol
CAS Number: Not specifically listed but related to pyrrole derivatives.
Synthesis of 1H-Pyrrole-2-carboxylic Acid Derivatives
The synthesis of pyrrole derivatives typically involves multi-step organic reactions. For instance, the starting material can be synthesized through cyclization reactions involving amino acids or other nitrogen-containing compounds. The introduction of substituents such as chlorophenyl and piperazinyl groups is achieved through electrophilic aromatic substitution reactions.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrrole derivatives. For example, compounds designed from 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown significant inhibitory effects on various cancer cell lines, including colon cancer (HCT-116, SW-620) with GI50 values around .
Antimicrobial Properties
Research has demonstrated that 1H-pyrrole-2-carboxylic acid exhibits antimicrobial activity against fungi like Aspergillus niger. Biocomposites made from chitosan loaded with pyrrole derivatives were effective in controlling fungal growth, showing promising results in viability assays and spore germination tests .
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- Tyrosine Kinase Inhibition: Some pyrrole derivatives have been identified as potential inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation.
- Antioxidant Properties: Certain derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies
- In Vitro Studies on Cancer Cells:
- Fungal Inhibition:
Data Summary Table
Property | Value |
---|---|
Compound Name | 1H-Pyrrole-2-carboxylic acid derivative |
Molecular Weight | 585.16 g/mol |
Antitumor Activity (GI50) | |
Antifungal Activity | Effective against A. niger |
Toxicity | Low toxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.